molecular formula C14H16F4N2O2 B12955941 tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B12955941
M. Wt: 320.28 g/mol
InChI Key: NUAQXLTVSSHRIW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of fluorinated pyridine and azetidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and modified azetidine structures, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and selectivity, while the azetidine ring contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate stands out due to its unique combination of a fluorinated pyridine ring and an azetidine ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H16F4N2O2

Molecular Weight

320.28 g/mol

IUPAC Name

tert-butyl 3-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate

InChI

InChI=1S/C14H16F4N2O2/c1-13(2,3)22-12(21)20-6-8(7-20)11-10(15)4-9(5-19-11)14(16,17)18/h4-5,8H,6-7H2,1-3H3

InChI Key

NUAQXLTVSSHRIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)C(F)(F)F)F

Origin of Product

United States

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